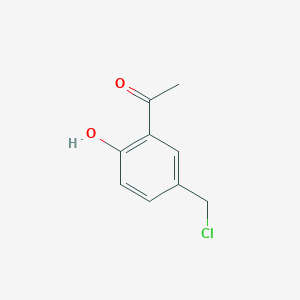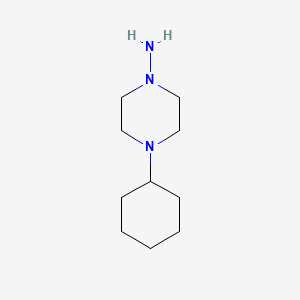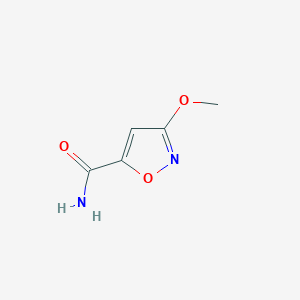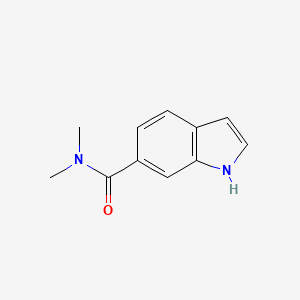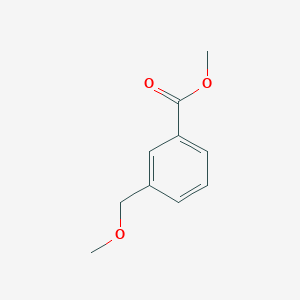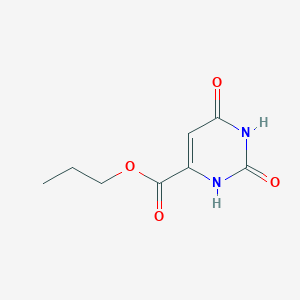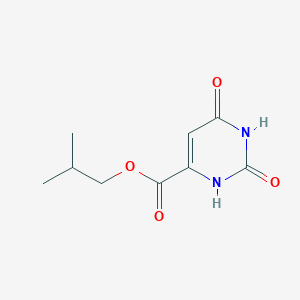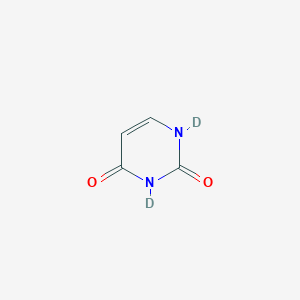
Uracil-1,3-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil-1,3-D2 is a deuterated derivative of pyrimidine-2,4-dione, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uracil-1,3-D2 can be synthesized through several methods. One common approach involves the deuteration of pyrimidine-2,4-dione using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to achieve high levels of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Uracil-1,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated pyrimidine derivatives.
Reduction: Reduction reactions can yield deuterated dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Uracil-1,3-D2 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Industry: Used in the production of deuterated materials for various technological applications.
Mechanism of Action
The mechanism by which Uracil-1,3-D2 exerts its effects depends on its specific application. In medicinal chemistry, the incorporation of deuterium can slow down the metabolic degradation of drugs, leading to prolonged activity. The molecular targets and pathways involved vary depending on the specific deuterated compound being studied.
Comparison with Similar Compounds
1,3-Dimethylpyrimidine-2,4-dione: A methylated derivative with different chemical properties.
1,3-Diphenylpyrimidine-2,4-dione: A phenyl-substituted derivative with potential antitumor activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: A fused ring system with unique biological activities.
Uniqueness: Uracil-1,3-D2 is unique due to the presence of deuterium, which can significantly alter its chemical and physical properties. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved properties.
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
114.1 g/mol |
IUPAC Name |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
InChI Key |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
SMILES |
C1=CNC(=O)NC1=O |
Isomeric SMILES |
[2H]N1C=CC(=O)N(C1=O)[2H] |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)
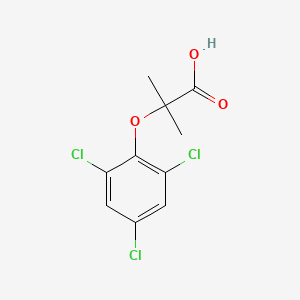
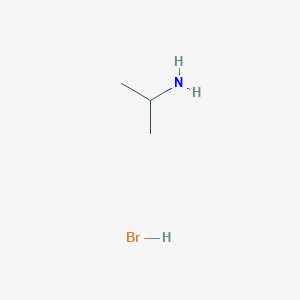
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
